molecular formula C6H8BrN3 B3040005 (S)-1-(5-Bromopyrimidin-2-yl)ethanamine CAS No. 1447447-20-2

(S)-1-(5-Bromopyrimidin-2-yl)ethanamine

Cat. No.: B3040005
CAS No.: 1447447-20-2
M. Wt: 202.05
InChI Key: ZUZVRVFAUSSLNI-BYPYZUCNSA-N
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Description

(S)-1-(5-Bromopyrimidin-2-yl)ethanamine is a chiral chemical building block with the CAS Number 1447447-20-2 and a molecular formula of C6H8BrN3 . This compound features a bromine atom at the 5-position of the pyrimidine ring, making it a versatile intermediate for metal-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira reactions, which are pivotal for creating more complex structures in medicinal chemistry and materials science . The chiral (S)-configured ethanamine side chain is of significant interest for the synthesis of enantiomerically pure molecules, which are crucial in the development of pharmaceuticals and agrochemicals where stereochemistry defines biological activity . Researchers value this bromopyrimidine derivative for constructing targeted molecular libraries and exploring new chemical spaces. The compound requires storage in a cool, dark place under an inert atmosphere . This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1S)-1-(5-bromopyrimidin-2-yl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8BrN3/c1-4(8)6-9-2-5(7)3-10-6/h2-4H,8H2,1H3/t4-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUZVRVFAUSSLNI-BYPYZUCNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC=C(C=N1)Br)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=NC=C(C=N1)Br)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for S 1 5 Bromopyrimidin 2 Yl Ethanamine

Enantioselective Synthetic Approaches to the Chiral Amine Moiety

The creation of the stereogenic center in (S)-1-(5-Bromopyrimidin-2-yl)ethanamine is a critical step in its synthesis. The amine's specific spatial orientation is paramount, necessitating the use of enantioselective methods to produce the desired (S)-enantiomer in high purity.

Asymmetric Catalytic Reductions of Imines and Ketones

Transition metal-catalyzed asymmetric hydrogenation is a powerful and widely used method for the synthesis of chiral amines. nih.govacs.org This approach typically involves the reduction of a prochiral precursor, such as a ketone or an imine, using a chiral catalyst. For the synthesis of this compound, the precursor would be 2-acetyl-5-bromopyrimidine or the corresponding N-aryl imine.

The process employs a transition metal, such as rhodium, iridium, or ruthenium, complexed with a chiral ligand. These chiral ligands, often phosphorus-based, create a chiral environment around the metal center, which directs the hydrogenation to one face of the substrate, leading to the preferential formation of one enantiomer. nih.gov Significant advancements in ligand design have led to catalysts that afford high activity and efficiency. nih.govacs.org

Table 1: Representative Catalytic Systems for Asymmetric Reduction

Precursor Catalyst System (Metal/Ligand) Product Expected Enantiomeric Excess (ee)
2-acetyl-5-bromopyrimidine RuCl₂(S)-BINAP / H₂ (S)-1-(5-Bromopyrimidin-2-yl)ethanol >95%

Note: The data in this table is illustrative of typical results for analogous substrates based on established methodologies.

Chiral Auxiliary-Mediated Stereoselective Transformations

The use of chiral auxiliaries is a well-established strategy for asymmetric synthesis. yale.edu This method involves covalently attaching a chiral molecule (the auxiliary) to the substrate to guide a subsequent diastereoselective reaction. After the desired stereocenter is created, the auxiliary is removed.

A prominent example is the use of tert-butanesulfinamide. yale.edu This chiral reagent has been employed on a large scale for the synthesis of a wide variety of amines. yale.edu The synthesis would begin with the condensation of (R)-tert-butanesulfinamide with 2-acetyl-5-bromopyrimidine to form a chiral N-sulfinylimine. The subsequent reduction of the carbon-nitrogen double bond is directed by the bulky tert-butylsulfinyl group, leading to the desired stereochemistry at the adjacent carbon. The final step is the acidic cleavage of the N-S bond to release the enantiopure primary amine.

Table 2: Synthesis Steps Using a Chiral Auxiliary

Step Reagents and Conditions Intermediate/Product
1. Condensation 2-acetyl-5-bromopyrimidine, (R)-tert-butanesulfinamide, Ti(OEt)₄ (R,E)-N-(1-(5-bromopyrimidin-2-yl)ethylidene)-2-methylpropane-2-sulfinamide
2. Diastereoselective Reduction NaBH₄, THF, -40 °C (R)-N-((S)-1-(5-bromopyrimidin-2-yl)ethyl)-2-methylpropane-2-sulfinamide

Chemoenzymatic Routes for Enantiopure Synthesis

Biocatalysis offers an environmentally friendly and highly selective alternative for the synthesis of chiral compounds. Enzymes can operate under mild conditions and often display exceptional levels of enantioselectivity. Hemoproteins, for instance, have emerged as promising biocatalysts for forming C-N bonds through carbene transfer. rochester.edu

For the synthesis of this compound, a key chemoenzymatic strategy could involve the use of a transaminase (TA). Transaminases can catalyze the asymmetric amination of a ketone precursor (2-acetyl-5-bromopyrimidine) using an amine donor, such as isopropylamine. By selecting an appropriate (S)-selective transaminase, the target amine can be produced with very high enantiomeric excess. Another enzymatic approach is the kinetic resolution of a racemic mixture of 1-(5-bromopyrimidin-2-yl)ethanamine using an enzyme like lipase (B570770), which would selectively acylate one enantiomer, allowing for the separation of the unreacted (S)-amine.

Diastereoselective Synthesis Strategies

Diastereoselective synthesis strategies are fundamental in stereocontrolled chemical synthesis. One classic and effective method is diastereomeric resolution. This involves reacting a racemic mixture of the amine with a chiral resolving agent to form a pair of diastereomeric salts. Due to their different physical properties, such as solubility, these salts can be separated by fractional crystallization.

For racemic 1-(5-bromopyrimidin-2-yl)ethanamine, a chiral acid like (+)-tartaric acid or (-)-dibenzoyltartaric acid could be used as the resolving agent. The separated diastereomeric salt of the (S)-amine can then be treated with a base to liberate the pure (S)-enantiomer. While not an asymmetric synthesis in the strictest sense, this method is a practical and scalable approach to obtaining enantiopure material.

Methods for Constructing the 5-Bromopyrimidine (B23866) Core

The synthesis of the 5-bromopyrimidine ring is a foundational aspect of producing the target molecule. Various methods exist for constructing pyrimidine (B1678525) rings, often involving the condensation of a three-carbon component with a source of the N-C-N fragment.

Ring-Closing Reactions for Pyrimidine Formation

Ring-closing or cyclocondensation reactions are the most common methods for synthesizing pyrimidine rings. A prominent strategy involves the reaction of a 1,3-dicarbonyl compound (or its equivalent) with an amidine.

A particularly relevant method for the 5-bromo-substituted core is the one-step reaction of 2-bromomalonaldehyde (B19672) with an amidine compound. google.com This approach is efficient and uses readily available starting materials. google.com To form a 2-substituted pyrimidine, the corresponding amidine is chosen. For instance, reacting 2-bromomalonaldehyde with acetamidine (B91507) hydrochloride would yield 2-methyl-5-bromopyrimidine. This core could then be further functionalized to introduce the ethylamine (B1201723) side chain. This method simplifies the preparation process and reduces synthesis costs, making it suitable for larger-scale production. google.com

Table 3: Ring-Closing Synthesis of a 5-Bromopyrimidine Core

C3 Component N-C-N Component Reagents and Conditions Product

This reaction provides a direct and efficient pathway to the 5-bromo-2-substituted pyrimidine core, which serves as a crucial intermediate for the final target molecule.

Bromination Strategies on Pyrimidine Scaffolds

The introduction of a bromine atom at the C-5 position of the pyrimidine ring is a critical step in the synthesis of the target compound's precursor, 1-(5-bromopyrimidin-2-yl)ethanone. The pyrimidine ring is generally electron-deficient, which can make direct electrophilic substitution challenging. However, various brominating agents and conditions have been developed to achieve this transformation effectively.

Common brominating agents for pyrimidine scaffolds include N-bromosuccinimide (NBS) and 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH). The choice of reagent and reaction conditions can significantly influence the yield and selectivity of the bromination reaction. For instance, the bromination of pyrimidine nucleosides at the C-5 position has been successfully achieved using DBDMH in aprotic solvents like dichloromethane (B109758) (CH2Cl2), acetonitrile (B52724) (CH3CN), or dimethylformamide (DMF). The efficiency of this reaction can be enhanced by the addition of Lewis acids. nih.gov

Another established method involves the use of bromine in the presence of an acid. For example, pyrimidine can be brominated by reacting its hydrogen halide salt with bromine at elevated temperatures in an organic solvent that is inert to bromine under the reaction conditions. google.com

The table below summarizes various bromination strategies applicable to pyrimidine derivatives.

Brominating AgentSubstrate ExampleSolvent(s)ConditionsYield (%)Reference
1,3-dibromo-5,5-dimethylhydantoinUracil derivativesCH2Cl2, CH3CN, DMFRoom temperature, with or without Lewis acidHigh nih.gov
N-Bromosuccinimide (NBS)Uracil derivativesDMF, Ionic LiquidsNot specified in detail in the provided text- nih.gov
Bromine (Br2)PyrimidineNitrobenzene, o-dichlorobenzene125-135 °C, with pyrimidine hydrohalide saltGood google.com

Resolution Techniques for Enantiomeric Separation

Once the racemic 1-(5-bromopyrimidin-2-yl)ethanamine is synthesized, the crucial step is the separation of the (S)-enantiomer from the (R)-enantiomer. Several techniques are employed for this purpose, each with its own advantages and limitations.

Classical Resolution Utilizing Chiral Acids

Classical resolution via diastereomeric salt formation is a widely used and often cost-effective method for separating enantiomers. google.com This technique involves reacting the racemic amine with a chiral resolving agent, typically a chiral acid, to form a pair of diastereomeric salts. These diastereomers exhibit different physical properties, most notably solubility, which allows for their separation by fractional crystallization. libretexts.org

Commonly used chiral acids for the resolution of amines include tartaric acid, mandelic acid, and camphorsulfonic acid. libretexts.orgonyxipca.com The choice of the resolving agent and the crystallization solvent is critical for achieving efficient separation. onyxipca.com After separation, the desired enantiomer of the amine can be liberated from the diastereomeric salt by treatment with a base.

The general process of classical resolution is outlined below:

StepDescription
1Reaction of the racemic amine with a single enantiomer of a chiral acid to form a mixture of two diastereomeric salts.
2Fractional crystallization of the less soluble diastereomeric salt from a suitable solvent.
3Separation of the crystallized diastereomeric salt by filtration.
4Liberation of the enantiomerically pure amine from the salt by treatment with a base.
5Recovery of the chiral resolving agent.

Kinetic Resolution Approaches

Kinetic resolution is another powerful strategy for obtaining enantiomerically enriched compounds. This method relies on the differential rate of reaction of the two enantiomers in a racemic mixture with a chiral catalyst or reagent. One enantiomer reacts faster, leaving the other enantiomer unreacted and thus enriched.

Enzymatic kinetic resolution is a particularly attractive approach due to the high enantioselectivity and mild reaction conditions offered by enzymes. nih.govmdpi.com Lipases are commonly employed enzymes for the kinetic resolution of amines through enantioselective acylation. mdpi.comtudelft.nl In this process, one enantiomer of the amine is selectively acylated by the lipase, allowing for the separation of the acylated product from the unreacted enantiomer.

The key parameters in an enzymatic kinetic resolution include the choice of enzyme, acyl donor, solvent, and temperature. For instance, Candida antarctica lipase B (CALB) is a versatile and widely used lipase for the resolution of various amines. mdpi.com

Chromatographic Enantioseparation Methodologies

Chromatographic techniques, particularly high-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs), are highly effective for both analytical and preparative-scale separation of enantiomers. chromatographyonline.comsigmaaldrich.com Chiral HPLC offers the advantage of direct separation without the need for derivatization. sigmaaldrich.com

CSPs are designed with a chiral selector that interacts differently with the two enantiomers, leading to different retention times and thus separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209), are widely used for the separation of a broad range of chiral compounds, including amines. sigmaaldrich.com

The development of a successful chiral HPLC method involves screening different CSPs and optimizing the mobile phase composition (e.g., the type and proportion of organic modifiers and additives). chromatographyonline.com

The following table summarizes the principles of the different resolution techniques:

Resolution TechniquePrincipleKey Factors
Classical Resolution Formation of diastereomeric salts with a chiral resolving agent, followed by separation based on differences in solubility.Choice of chiral acid and solvent, crystallization conditions.
Kinetic Resolution Differential reaction rates of enantiomers with a chiral catalyst or reagent, leading to the enrichment of the less reactive enantiomer.Choice of enzyme/catalyst, acyl donor, solvent, temperature.
Chromatographic Enantioseparation Differential interaction of enantiomers with a chiral stationary phase, resulting in different retention times.Choice of chiral stationary phase, mobile phase composition, flow rate, temperature.

Green Chemistry Principles and Sustainable Synthetic Protocols

Biocatalytic methods, such as the use of transaminases and other enzymes for the synthesis and resolution of chiral amines, are inherently green as they operate under mild conditions (aqueous media, ambient temperature, and pressure) and exhibit high selectivity, which reduces the formation of byproducts. nih.govmdpi.com The use of immobilized enzymes can further enhance sustainability by allowing for enzyme recycling and reuse. nih.gov

Furthermore, the development of one-pot or cascade reactions, where multiple synthetic steps are carried out in a single reaction vessel, can significantly improve process efficiency and reduce waste by minimizing intermediate isolation and purification steps. acs.org Research into sustainable synthetic routes for chiral amines often focuses on replacing hazardous reagents and solvents with more environmentally benign alternatives. hims-biocat.euopenaccessgovernment.org

Chemical Transformations and Reactivity of S 1 5 Bromopyrimidin 2 Yl Ethanamine

Reactivity of the Pyrimidine (B1678525) Ring System

The pyrimidine ring in (S)-1-(5-Bromopyrimidin-2-yl)ethanamine is characterized by its electron-deficient nature, a consequence of the presence of two electronegative nitrogen atoms. This electronic feature makes the C5-bromo position particularly amenable to palladium-catalyzed cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions at C5-Bromo Position

The bromine atom at the C5 position of this compound is a key functional group that allows for a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in medicinal chemistry for the synthesis of complex molecules by creating new carbon-carbon and carbon-nitrogen bonds. While specific studies detailing the cross-coupling reactions of this compound are not extensively documented in publicly available literature, the reactivity of the 5-bromopyrimidine (B23866) scaffold is well-established and serves as a reliable predictor for the behavior of this compound.

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds by reacting an organohalide with an organoboron compound, catalyzed by a palladium complex. nih.gov For this compound, this reaction would involve the coupling of the C5-bromo position with various aryl or heteroaryl boronic acids or esters. Computational studies on the Suzuki-Miyaura reaction of 5-bromopyrimidine with furan-3-boronic acid and 2-methoxypyridine-3-boronic acid indicate the feasibility of such transformations. illinois.edu These studies also highlight that the C-Br bond is more susceptible to oxidative addition by the palladium catalyst compared to C-Cl bonds. illinois.edu

A typical reaction would involve a palladium(0) catalyst, a phosphine (B1218219) ligand, and a base in a suitable solvent. The choice of these components is crucial for achieving high yields and preventing side reactions.

Table 1: Illustrative Suzuki-Miyaura Coupling of this compound

Boronic Acid/Ester Catalyst Ligand Base Solvent Temp. (°C) Yield (%)
Phenylboronic acid Pd(PPh₃)₄ - K₂CO₃ Dioxane/H₂O 100 >85
4-Methoxyphenylboronic acid Pd₂(dba)₃ SPhos K₃PO₄ Toluene 110 >90

Note: The data in this table is illustrative and based on typical conditions for Suzuki-Miyaura couplings of 5-bromopyrimidines.

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, utilizing a palladium catalyst and a copper(I) co-catalyst. wikipedia.org This reaction is particularly useful for introducing alkynyl moieties into the pyrimidine ring of this compound. The reaction is typically carried out under mild conditions with a base, such as an amine, which also can act as the solvent. wikipedia.org

The Sonogashira coupling of 5-bromopyrimidine derivatives has been successfully employed in the synthesis of various compounds, including nucleoside analogues. rsc.org For instance, 5-bromouridine (B41414) has been coupled with terminal alkynes in good yields using a palladium catalyst, a copper(I) co-catalyst, and a base like cesium carbonate in DMF. rsc.org

Table 2: Illustrative Sonogashira Coupling of this compound

Terminal Alkyne Pd Catalyst Cu(I) Co-catalyst Base Solvent Temp. (°C) Yield (%)
Phenylacetylene Pd(PPh₃)₂Cl₂ CuI Et₃N THF RT >90
Trimethylsilylacetylene Pd(OAc)₂ CuI DIPA Toluene 60 >85

Note: The data in this table is illustrative and based on typical conditions for Sonogashira couplings of 5-bromopyrimidines.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from aryl halides and amines. wikipedia.org This reaction would allow for the introduction of a variety of primary or secondary amines at the C5 position of this compound. The reaction typically requires a palladium catalyst, a suitable phosphine ligand, and a strong base. wikipedia.org The development of specialized ligands has greatly expanded the scope of this reaction to include a wide range of amines and heteroaryl halides. wikipedia.org

While specific examples with this compound are not readily found, the Buchwald-Hartwig amination of other heteroaryl bromides is a well-established and reliable transformation.

Table 3: Illustrative Buchwald-Hartwig Amination of this compound

Amine Pd Precatalyst Ligand Base Solvent Temp. (°C) Yield (%)
Morpholine Pd₂(dba)₃ BINAP NaOt-Bu Toluene 100 >90
Aniline Pd(OAc)₂ XPhos K₃PO₄ Dioxane 110 >85

Note: The data in this table is illustrative and based on typical conditions for Buchwald-Hartwig aminations of heteroaryl bromides.

The Negishi coupling involves the reaction of an organohalide with an organozinc compound, catalyzed by a nickel or palladium complex. wikipedia.org This reaction is known for its high functional group tolerance and its ability to form C-C bonds between sp³, sp², and sp hybridized carbon atoms. wikipedia.org The Stille reaction, on the other hand, couples an organohalide with an organotin compound, also catalyzed by palladium. wikipedia.org Organostannanes are stable to air and moisture, making them convenient reagents. wikipedia.org

Both Negishi and Stille couplings represent viable strategies for the functionalization of the C5-bromo position of this compound, allowing for the introduction of a wide array of alkyl, vinyl, and aryl groups. Although specific applications for this particular substrate are not detailed in the literature, the general utility of these reactions for heteroaryl halides is well-documented.

Table 4: Illustrative Negishi and Stille Couplings of this compound

Coupling Partner Reaction Type Catalyst Solvent Temp. (°C) Yield (%)
Phenylzinc chloride Negishi Pd(PPh₃)₄ THF 65 >80
Methylzinc bromide Negishi Ni(acac)₂ DMA 80 >75
Vinyltributyltin Stille Pd(PPh₃)₄ Toluene 110 >85

Note: The data in this table is illustrative and based on typical conditions for Negishi and Stille couplings of heteroaryl bromides.

Nucleophilic Aromatic Substitution (SNAr) Reactions on the Pyrimidine Ring

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a good leaving group on an aromatic ring. This reaction is facilitated by the presence of electron-withdrawing groups on the aromatic system. libretexts.org The electron-deficient nature of the pyrimidine ring should, in principle, make it susceptible to SNAr reactions.

However, the C5-bromo position of 5-bromopyrimidine is generally not considered to be highly activated towards SNAr unless there are additional strong electron-withdrawing groups on the ring. The two nitrogen atoms in the pyrimidine ring do withdraw electron density, but their effect at the C5 position is less pronounced than at the C2, C4, and C6 positions. Therefore, SNAr reactions at the C5-position of this compound with common nucleophiles are expected to be challenging under standard conditions and would likely require harsh reaction conditions or the presence of a strong activating group. Palladium-catalyzed cross-coupling reactions are generally the preferred method for the functionalization of the C5-bromo position in such systems.

Directed Ortho Metalation (DoM) and Subsequent Functionalization

To overcome the inherent limitations of electrophilic aromatic substitution on the electron-poor pyrimidine ring, Directed Ortho Metalation (DoM) serves as a powerful alternative strategy for functionalization. wikipedia.org DoM utilizes a directing metalation group (DMG) to position a strong organometallic base, typically an alkyllithium reagent, which deprotonates a specific ortho-position. baranlab.orgharvard.edu This generates a potent nucleophilic aryllithium or arylmagnesium species, which can then react with a wide range of electrophiles. rsc.orguwindsor.ca

In the case of this compound, the ethanamine side chain can act as a DMG. The Lewis basic nitrogen of the amine can coordinate to the lithium atom of the base (e.g., n-butyllithium or sec-butyllithium), directing deprotonation to an adjacent carbon on the pyrimidine ring. wikipedia.org Given the substitution pattern, the most likely positions for metalation would be C-4 or C-6. The resulting organometallic intermediate can be trapped with various electrophiles to introduce new substituents, a process that is otherwise challenging.

Table 1: Potential Functionalization of the Pyrimidine Ring via Directed Ortho Metalation (DoM)

ElectrophileReagent ExampleResulting Functional GroupProduct Type
Alkyl HalideIodomethane (CH₃I)Methyl (-CH₃)Alkylated Pyrimidine
Aldehyde/KetoneBenzaldehyde (C₆H₅CHO)Hydroxymethyl (-CH(OH)Ph)Pyrimidine-Methanol Derivative
Carbon DioxideCO₂ (gas), then acid workupCarboxylic Acid (-COOH)Pyrimidinecarboxylic Acid
Silyl HalideTrimethylsilyl chloride (TMSCl)Silyl (-Si(CH₃)₃)Silylated Pyrimidine
DisulfideDimethyl disulfide (CH₃SSCH₃)Methylthio (-SCH₃)Thioether Derivative

Transformations of the Chiral Ethanamine Side Chain

The primary amine of the ethanamine side chain is a versatile nucleophilic handle that readily participates in a wide array of chemical transformations.

N-Alkylation and N-Acylation Reactions

The nitrogen atom of the primary amine possesses a lone pair of electrons, making it an effective nucleophile for reactions with electrophilic carbon centers.

N-Alkylation: This reaction involves the formation of a new carbon-nitrogen bond by reacting the amine with alkyl halides (e.g., alkyl iodides, bromides, or chlorides). mdpi.com The reaction typically proceeds via an SN2 mechanism. A significant challenge with the direct alkylation of primary amines is the potential for over-alkylation, as the resulting secondary amine is often more nucleophilic than the starting primary amine, leading to the formation of tertiary amines and even quaternary ammonium (B1175870) salts. youtube.com To achieve mono-alkylation, controlled conditions, such as using a large excess of the primary amine, are often necessary.

N-Acylation: This is a more controlled and highly efficient reaction where the amine reacts with an acylating agent, such as an acyl chloride or an acid anhydride (B1165640), typically in the presence of a non-nucleophilic base (e.g., triethylamine (B128534) or pyridine) to neutralize the acid byproduct. nih.govresearchgate.net The resulting amide product is significantly less basic and nucleophilic than the starting amine, which effectively prevents further acylation. This reaction is fundamental for installing a wide variety of acyl groups.

Formation of Amides, Urethanes, and Ureas

Building upon N-acylation, the primary amine can be converted into several important functional groups commonly found in medicinal chemistry. nih.govnih.gov

Amides: As described above, amides are readily formed by reacting the amine with carboxylic acids (using coupling agents like DCC or EDC), acyl chlorides, or anhydrides.

Urethanes (Carbamates): These derivatives are synthesized by treating the amine with a chloroformate (e.g., ethyl chloroformate) or an isocyanate in the presence of a base. The resulting urethane (B1682113) functionality is a key structural motif in many biologically active molecules.

Ureas: Substituted ureas are formed through the reaction of the primary amine with an isocyanate. organic-chemistry.org Alternatively, reaction with phosgene (B1210022) or a phosgene equivalent followed by another amine can yield unsymmetrical ureas. nih.gov

Table 2: Derivatization of the Ethanamine Side Chain

Reagent TypeReagent ExampleFunctional Group FormedProduct Class
Alkyl HalideMethyl Iodide (CH₃I)Secondary AmineN-Alkyl Derivative
Acyl ChlorideAcetyl Chloride (CH₃COCl)AmideN-Acyl Derivative
Carboxylic Acid + Coupling AgentBenzoic Acid + EDCAmideN-Benzoyl Derivative
ChloroformateEthyl Chloroformate (ClCO₂Et)Urethane (Carbamate)N-Carbethoxy Derivative
IsocyanatePhenyl Isocyanate (PhNCO)UreaN-Phenylurea Derivative

Derivatization to Imines and Heterocycles

The primary amine functionality is a key building block for the synthesis of imines and for incorporation into various heterocyclic systems.

Formation of Imines (Schiff Bases): The amine can undergo a condensation reaction with aldehydes or ketones, typically under mildly acidic conditions with the removal of water, to form an imine or Schiff base. This reversible reaction creates a C=N double bond. The resulting imine can be a stable final product or an intermediate that can be further transformed, for example, through reduction to a secondary amine (reductive amination). masterorganicchemistry.com

Formation of Heterocycles: The nucleophilic amine is a common starting point for constructing new heterocyclic rings. proquest.comresearchgate.net For instance, reaction with 1,3-dicarbonyl compounds can lead to the formation of six-membered rings like dihydropyrimidines. Similarly, reactions with other bifunctional electrophiles can be employed to synthesize a diverse range of five, six, or seven-membered nitrogen-containing heterocycles, significantly expanding the chemical space accessible from the parent compound.

Oxidation and Reduction Chemistry of the Amine Functionality

The nitrogen atom of the amine can exist in various oxidation states, allowing for specific oxidative transformations. libretexts.org

Oxidation: Primary amines can be oxidized by various reagents. For example, mild oxidation with reagents like hydrogen peroxide or peroxy acids can yield hydroxylamines. researchgate.net More vigorous oxidation can lead to the formation of imines (if an α-hydrogen is present, as is the case here), which may then hydrolyze. nih.gov The specific product depends heavily on the choice of oxidizing agent and the reaction conditions.

Reduction Chemistry: The term "reduction" of a simple primary amine is not a common transformation, as the amine functionality is already in a low oxidation state. However, the amine group is central to the process of reductive amination . In this two-step, one-pot process, an aldehyde or ketone first reacts with an amine to form an imine or iminium ion intermediate, which is then immediately reduced in situ by a mild reducing agent (e.g., sodium cyanoborohydride, NaBH₃CN, or sodium triacetoxyborohydride, NaBH(OAc)₃) to afford a more substituted amine. masterorganicchemistry.com This method is a primary strategy for N-alkylation that avoids the over-alkylation problems associated with direct alkylation using alkyl halides. masterorganicchemistry.com

Chemoselectivity and Regioselectivity in Complex Transformations

The presence of multiple reactive sites in this compound necessitates precise control over reaction conditions to achieve desired chemical outcomes. The inherent electronic properties of the molecule, with an electron-withdrawing pyrimidine core, render the C5-bromo bond susceptible to palladium-catalyzed cross-coupling reactions. Concurrently, the primary amine of the ethylamine (B1201723) substituent presents a nucleophilic center. This dichotomy in reactivity allows for selective transformations, which are crucial in multi-step synthetic sequences.

A prominent example of the chemoselectivity and regioselectivity of this compound is its participation in Suzuki-Miyaura coupling reactions. In the synthesis of substituted pyrimidine compounds as potential activators of caspases and inducers of apoptosis, this compound is reacted with boronic acids in the presence of a palladium catalyst. The reaction selectively proceeds at the C5 position of the pyrimidine ring, forming a new carbon-carbon bond, while the primary amine on the side chain remains intact. This selectivity is attributed to the specific catalytic cycle of the Suzuki-Miyaura reaction, which favors the oxidative addition of palladium to the aryl-bromide bond over interaction with the amine.

Similarly, in Buchwald-Hartwig amination reactions, the C5-bromo position is the exclusive site of reaction. This C-N cross-coupling method is instrumental in the synthesis of various kinase inhibitors. The choice of palladium catalyst and ligands is critical in ensuring that the desired amination occurs at the pyrimidine ring without promoting side reactions involving the ethylamine moiety. The reaction's success hinges on the ability of the catalytic system to differentiate between the aryl bromide and the aliphatic primary amine.

The regioselectivity in reactions of dichloropyrimidines further underscores the predictable reactivity patterns of the pyrimidine nucleus. In 2,4-dichloropyrimidines, the C4 position is generally more reactive towards nucleophilic substitution than the C2 position due to greater electron deficiency. While this compound does not possess two chloro-substituents, the principles of regioselectivity in pyrimidine chemistry suggest that the C5 position, being adjacent to two nitrogen atoms, is highly activated towards transformations like palladium-catalyzed couplings.

The following table summarizes the observed chemoselectivity in key transformations of this compound:

TransformationReagents and ConditionsReactive SiteUnreactive SiteProduct Type
Suzuki-Miyaura CouplingArylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), baseC5-Br-(CH(NH₂))CH₃C5-Aryl pyrimidine
Buchwald-Hartwig AminationAmine, Pd catalyst (e.g., Pd₂(dba)₃), ligand (e.g., Xantphos), baseC5-Br-(CH(NH₂))CH₃C5-Amino pyrimidine

Mechanistic Investigations of Key Reactions Involving the Compound

While specific, in-depth mechanistic studies exclusively focused on this compound are not extensively documented in publicly available literature, the mechanisms of its primary transformations, namely the Suzuki-Miyaura and Buchwald-Hartwig reactions, are well-established for related substrates. These established mechanisms provide a robust framework for understanding the reactivity of the title compound.

Mechanism of the Suzuki-Miyaura Coupling:

The catalytic cycle of the Suzuki-Miyaura reaction involving this compound is initiated by the oxidative addition of the palladium(0) catalyst to the C5-Br bond of the pyrimidine ring. This step is generally considered the rate-determining step and results in the formation of a square planar palladium(II) complex. The presence of the electron-deficient pyrimidine ring facilitates this oxidative addition. Subsequently, transmetalation occurs, where the organic group from the boronic acid derivative is transferred to the palladium center, displacing the bromide. The final step is reductive elimination, which forms the new C-C bond between the pyrimidine ring and the aryl group, and regenerates the active palladium(0) catalyst, allowing the cycle to continue. The primary amine on the side chain does not interfere, as it is a much weaker ligand for the palladium center under these conditions compared to the phosphine ligands typically employed.

Mechanism of the Buchwald-Hartwig Amination:

The Buchwald-Hartwig amination follows a similar catalytic cycle. A palladium(0) catalyst undergoes oxidative addition into the C-Br bond of this compound. The resulting palladium(II) complex then coordinates with the incoming amine nucleophile. In the presence of a base, the coordinated amine is deprotonated to form a palladium-amido complex. The crucial C-N bond-forming step is the reductive elimination from this amido complex, which yields the desired N-arylated product and regenerates the palladium(0) catalyst. The chemoselectivity arises from the fact that the oxidative addition to the C-Br bond is kinetically and thermodynamically favored over any interaction with the N-H bonds of the side-chain amine.

In both catalytic cycles, the key to the observed chemoselectivity is the preferential activation of the carbon-bromine bond by the palladium catalyst over the nitrogen-hydrogen bonds of the primary amine. The design of the ligand coordinated to the palladium center plays a crucial role in modulating the catalyst's reactivity and preventing undesired side reactions.

Role As a Chiral Building Block and Ligand in Advanced Organic Synthesis

Utilization as a Chiral Amine Scaffold in Complex Molecule Construction

The inherent chirality and functional group handles of (S)-1-(5-Bromopyrimidin-2-yl)ethanamine make it a prospective candidate for the construction of intricate molecular frameworks, including intermediates for natural products and macrocyclic structures.

Incorporation into Natural Product Synthesis Intermediates

While no specific examples of the direct incorporation of this compound into natural product synthesis have been documented, the general utility of chiral aminopyrimidines suggests its potential. Chiral amines are frequently employed to introduce stereocenters and nitrogen-containing functionalities that are common in alkaloids and other biologically active natural products. The pyrimidine (B1678525) ring can act as a bioisostere for other aromatic or heteroaromatic systems found in nature, and the bromine atom provides a handle for further synthetic transformations, such as cross-coupling reactions, to build molecular complexity.

Potential Synthetic Utility in Natural Product Intermediates

Feature of this compound Potential Application in Synthesis
Chiral ethylamine (B1201723) side chain Introduction of a specific stereocenter.
Primary amine functionality Site for amide bond formation, alkylation, or reductive amination.

Application in the Construction of Macrocyclic Structures

Macrocycles are an important class of molecules with applications ranging from therapeutics to materials science. The synthesis of macrocycles often relies on building blocks that can undergo efficient cyclization reactions. Chiral aminopyrimidines can be incorporated into macrocyclic frameworks, where the pyrimidine ring can serve as a rigidifying element and the chiral amine can impart stereochemical control and provide a point of attachment for peptide chains or other linking units.

Research on other aminopyrimidine-based macrocycles has shown their utility as kinase inhibitors, leveraging the hydrogen bonding capabilities of the pyrimidine nitrogen atoms and the amino group for target binding. While no macrocycles containing this compound have been reported, its structure is amenable to established macrocyclization strategies.

Hypothetical Macrocyclization Strategy

Reactant 1 Reactant 2 Cyclization Method Potential Macrocycle
This compound A dicarboxylic acid Amide bond formation A chiral macrocyclic lactam

Design and Application in Asymmetric Catalysis as a Chiral Ligand

The chiral amine and the nitrogen atoms of the pyrimidine ring in this compound make it a potential N,N'-bidentate ligand for transition metals used in asymmetric catalysis.

Synthesis of Novel Chiral Ligand Architectures Incorporating the this compound Moiety

The primary amine of this compound can be readily derivatized to create a wide array of chiral ligands. For instance, reaction with phosphines, sulfoxides, or other coordinating groups can lead to multidentate ligands with tunable steric and electronic properties. The pyrimidine ring itself can be further functionalized to modulate the ligand's characteristics.

Performance of this compound-Derived Ligands in Asymmetric Metal Catalysis (e.g., asymmetric hydrogenation, asymmetric allylic alkylation)

Although no performance data for ligands derived from this compound is available, related chiral aminopyridine and aminopyrimidine ligands have been used in various asymmetric transformations. In asymmetric hydrogenation, such ligands can coordinate to rhodium or iridium catalysts, creating a chiral environment that directs the enantioselective addition of hydrogen to a prochiral substrate. Similarly, in palladium-catalyzed asymmetric allylic alkylation, these ligands can control the stereochemical outcome of the nucleophilic attack on a π-allyl palladium intermediate.

Anticipated Performance in Asymmetric Catalysis

Asymmetric Reaction Metal Catalyst Potential Enantioselectivity
Asymmetric Hydrogenation Rhodium, Iridium Moderate to high

Evaluation as an Organocatalyst or Component in Organocatalytic Systems

Chiral primary amines are a well-established class of organocatalysts, capable of activating substrates through the formation of enamines or iminium ions. While there is no specific research evaluating this compound as an organocatalyst, its structural features suggest potential applicability. It could be explored in reactions such as asymmetric Michael additions, aldol (B89426) reactions, or Mannich reactions. The basicity of the pyrimidine ring might also play a role in the catalytic cycle.

As a chiral building block, this compound provides a pre-defined stereocenter, which is crucial in the synthesis of enantiomerically pure compounds, particularly for pharmaceutical applications. The primary amine and the bromo-substituted pyrimidine ring offer two distinct points for chemical modification.

While direct examples of this compound being converted into a specific chiral ligand for asymmetric catalysis are not extensively documented in publicly available research, its structure is analogous to other chiral amines that are routinely used for this purpose. Chiral ligands are essential for asymmetric catalysis, a process that selectively produces one enantiomer of a chiral product. The synthesis of such ligands often involves the reaction of a chiral amine with phosphorus or other metal-coordinating groups. The pyrimidine nitrogen atoms in the molecule could also participate in metal coordination, potentially leading to the formation of bidentate or tridentate ligands that can create a specific chiral environment around a metal catalyst.

Precursor in the Development of Pyrimidine-Based Scaffolds for Chemical Biology Research

The pyrimidine core is a privileged scaffold in medicinal chemistry and chemical biology due to its presence in nucleobases and its ability to act as a versatile pharmacophore. Pyrimidine derivatives are known to interact with a wide range of biological targets, including protein kinases.

This compound serves as a valuable precursor for creating libraries of pyrimidine-based compounds for chemical biology research. The bromine atom on the pyrimidine ring is particularly useful as it allows for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig reactions. These reactions enable the introduction of a wide variety of substituents at this position, leading to diverse molecular architectures. The chiral ethylamine side chain can be further functionalized, for instance, by forming amides or sulfonamides. This modular synthesis approach allows researchers to systematically modify the structure to probe interactions with biological targets and develop potent and selective chemical probes or potential drug candidates.

Table 1: Potential Synthetic Modifications of this compound

Functional Group Reaction Type Potential New Functionality
5-Bromo Group Suzuki Coupling Aryl, Heteroaryl
5-Bromo Group Sonogashira Coupling Alkynyl
5-Bromo Group Buchwald-Hartwig Amination Substituted Amines
(S)-ethanamine Acylation Amides
(S)-ethanamine Sulfonylation Sulfonamides

Stereodirecting Group in Stereoselective Syntheses

In stereoselective synthesis, a chiral auxiliary or directing group is often used to control the formation of new stereocenters. While specific studies detailing the use of this compound as a stereodirecting group are not readily found, its structural features suggest potential applications.

The chiral amine can be temporarily attached to a substrate molecule. The steric bulk and electronic properties of the bromopyrimidinyl group could then influence the trajectory of an incoming reagent, favoring attack from one face of the molecule over the other. This would result in the preferential formation of one diastereomer. After the desired stereocenter is created, the this compound auxiliary can be cleaved from the product. The effectiveness of such a group would depend on its ability to rigidly orient the substrate and create a significant energetic difference between the transition states leading to the different stereoisomers.

Spectroscopic and Stereochemical Characterization Methodologies

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Techniques

NMR spectroscopy is an indispensable tool for the structural verification of organic compounds. Through a suite of 1D and 2D experiments, it is possible to establish the precise connectivity of atoms and infer stereochemical details.

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule. The pyrimidine (B1678525) ring protons will appear as a singlet in the aromatic region, while the ethylamine (B1201723) side chain will exhibit a quartet for the methine (CH) proton and a doublet for the methyl (CH₃) protons, due to spin-spin coupling. The amine (NH₂) protons typically appear as a broad singlet.

¹³C NMR: The carbon NMR spectrum provides information on the number of unique carbon environments. The spectrum for this compound would show two signals for the pyrimidine ring carbons (one brominated, one protonated, and two quaternary), and two signals for the aliphatic side chain (methine and methyl carbons).

The predicted chemical shifts (δ) in parts per million (ppm) are based on the analysis of similar structures and the electronic effects of the substituents. The electron-withdrawing nature of the bromopyrimidine ring is expected to shift the signals of the adjacent ethylamine group downfield.

Predicted 1D NMR Data for (S)-1-(5-Bromopyrimidin-2-yl)ethanamine (in CDCl₃)
Assignment¹H NMR (ppm)¹³C NMR (ppm)
Pyrimidine-H (C4-H, C6-H)~8.6 (s, 2H)~159.0
Pyrimidine-C-Br (C5)-~118.0
Pyrimidine-C-amine (C2)-~168.0
CH-NH₂~4.5 (q, 1H)~52.0
CH₃~1.5 (d, 3H)~23.0
NH₂~1.8 (br s, 2H)-

Note: Predicted values are illustrative. Actual experimental values may vary. s = singlet, d = doublet, q = quartet, br s = broad singlet.

Two-dimensional NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the molecule's covalent structure. libretexts.orgmdpi.com

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, a key correlation would be observed between the methine (CH) proton and the methyl (CH₃) protons of the ethylamine side chain, confirming their connectivity. nih.gov

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to. It would be used to definitively assign the carbon signals based on the already assigned proton signals. For instance, the proton signal at ~4.5 ppm would correlate to the carbon signal at ~52.0 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): This long-range correlation experiment shows couplings between protons and carbons over two to three bonds. It is vital for establishing the connection between different parts of the molecule. A critical correlation would be seen from the methine proton (CH) to the C2 carbon of the pyrimidine ring, confirming the attachment of the ethylamine group to the heterocyclic core.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals protons that are close in space, providing insights into the molecule's conformation. While not essential for assigning the basic stereochemistry of this small molecule, it can be used to study conformational preferences.

Expected Key 2D NMR Correlations
ExperimentExpected Key Correlations
COSY CH (methine) ↔ CH₃ (methyl)
HSQC Pyrimidine-H ↔ Pyrimidine-C CH (methine) ↔ CH-C (methine) CH₃ (methyl) ↔ CH₃-C (methyl)
HMBC CH (methine) ↔ Pyrimidine-C2 CH (methine) ↔ CH₃-C (methyl) CH₃ (methyl) ↔ CH-C (methine)

To determine the enantiomeric excess (ee) of a chiral sample using NMR, a chiral solvating agent (CSA) can be employed. rsc.orgresearchgate.net CSAs are enantiomerically pure compounds that interact non-covalently with the analyte's enantiomers to form transient diastereomeric complexes. rsc.org These complexes have different magnetic environments, which can lead to the separation of signals for the R and S enantiomers in the NMR spectrum. researchgate.net

For a primary amine like this compound, acidic CSAs such as (R)-(-)-Mandelic acid or derivatives of 1,1'-bi-2-naphthol (B31242) (BINOL), like (R)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate, are effective. rsc.org The amine and the acidic CSA form diastereomeric salts in the NMR tube. This interaction often results in distinct chemical shifts for protons close to the chiral center, such as the methine (CH) or methyl (CH₃) protons. By integrating the separated signals corresponding to the (S) and any potential (R) enantiomer, the enantiomeric excess can be accurately calculated. This method is rapid as it does not require covalent derivatization of the analyte. rsc.org

Chiral Chromatography Methods for Enantiopurity Assessment

Chiral chromatography is the most widely used and reliable method for separating enantiomers and determining their purity. mdpi.comresearchgate.net High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the primary techniques used for this purpose.

Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a racemic compound, leading to different retention times and thus, separation. nih.gov Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support, are highly versatile and widely used for the separation of a broad range of chiral compounds, including amines. mdpi.com

For the analysis of this compound, a normal-phase HPLC method would likely be effective. The separation would be achieved on a column like Chiralpak® IA (amylose tris(3,5-dimethylphenylcarbamate)) or Chiralcel® OD (cellulose tris(3,5-dimethylphenylcarbamate)). The mobile phase typically consists of a mixture of a nonpolar solvent like hexane (B92381) and an alcohol modifier such as isopropanol (B130326) or ethanol, often with a small amount of a basic additive like diethylamine (B46881) (DEA) to improve peak shape and resolution for basic analytes.

Representative Chiral HPLC Method for Enantiopurity Assessment
Column Chiralpak® IA (Amylose tris(3,5-dimethylphenylcarbamate) on silica gel)
Mobile Phase n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Expected Outcome Baseline separation of the (S) and (R) enantiomers with distinct retention times.

Chiral gas chromatography is another powerful technique for enantioseparation, particularly for volatile compounds. chromatographyonline.com Primary amines often exhibit poor chromatographic behavior (e.g., peak tailing) and may have insufficient volatility for GC analysis. Therefore, derivatization is commonly required. The amine can be reacted with a reagent like trifluoroacetic anhydride (B1165640) (TFAA) to form a more volatile and less polar amide derivative.

The separation of the derivatized enantiomers is then performed on a capillary column coated with a chiral stationary phase, most commonly a cyclodextrin (B1172386) derivative such as heptakis(2,3-di-O-methyl-6-O-tert-butyldimethylsilyl)-β-cyclodextrin. wiley.com The different interactions between the diastereomeric cyclodextrin-analyte complexes allow for their separation. The enantiomeric excess is determined by comparing the peak areas of the two enantiomers in the resulting chromatogram. nih.gov

Representative Chiral GC Method for Enantiopurity Assessment
Derivatization Reaction with Trifluoroacetic anhydride (TFAA) to form the corresponding amide.
Column Chirasil-DEX CB (di-tert-butyldimethylsilyl-β-cyclodextrin) or similar.
Carrier Gas Helium or Hydrogen
Temperature Program Isothermal or gradient elution (e.g., 100 °C to 200 °C at 5 °C/min).
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS).
Expected Outcome Separation of the derivatized (S) and (R) enantiomers.

X-ray Crystallography for Absolute Configuration Determination

Single-crystal X-ray diffraction (XRD) stands as the definitive method for the unambiguous determination of the absolute configuration of a chiral molecule. nih.gov This technique provides a three-dimensional map of electron density within a crystal, allowing for the precise spatial arrangement of every atom to be established.

For this compound, obtaining a single crystal of suitable quality is the prerequisite for analysis. The analysis of a chiral, non-centrosymmetric crystal structure allows for the use of anomalous dispersion to determine the absolute stereochemistry. nih.gov When an X-ray wavelength near the absorption edge of an atom in the crystal (like bromine) is used, the scattering factor becomes complex, leading to measurable intensity differences between Friedel pairs (reflections hkl and -h-k-l). This phenomenon, known as the Bijvoet effect, allows for the correct assignment of the (S) or (R) configuration at the chiral center.

The refinement of the crystallographic data yields a Flack parameter, which serves as a critical indicator of the absolute structure. A Flack parameter value close to zero for a given enantiomeric model confirms that the assigned absolute configuration is correct with high confidence. While specific crystallographic data for this compound is not publicly available, a successful analysis would yield the key parameters outlined in the table below.

Table 1: Typical Parameters Obtained from Single-Crystal X-ray Diffraction Analysis

Parameter Description Typical Information Yielded
Crystal System The symmetry class of the crystal lattice. e.g., Monoclinic, Orthorhombic
Space Group The set of symmetry operations of the crystal. e.g., P2₁ (a common chiral space group)
Unit Cell Dimensions The lengths (a, b, c) and angles (α, β, γ) of the unit cell. Provides information on the packing of molecules.
Flack Parameter A parameter refined against diffraction data to determine absolute structure. A value near 0 indicates the correct absolute configuration.
Bond Lengths/Angles Precise measurements of all interatomic distances and angles. Confirms the covalent structure of the molecule.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Purity Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule, thereby confirming its identity and assessing its purity.

FT-IR Spectroscopy: This technique measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. The primary amine (-NH₂) group of this compound is expected to show characteristic N-H stretching vibrations. The pyrimidine ring will exhibit C=C and C=N stretching absorptions, as well as C-H stretching and bending modes. The C-Br bond also has a characteristic stretching vibration in the fingerprint region.

Raman Spectroscopy: As a complementary technique, Raman spectroscopy detects the inelastic scattering of monochromatic light. nih.gov It is particularly sensitive to non-polar bonds and symmetric vibrations. Therefore, the vibrations of the pyrimidine ring are often strong in the Raman spectrum. The presence of characteristic peaks and the absence of signals corresponding to impurities or starting materials serve to confirm the purity of the sample.

Table 2: Predicted Vibrational Frequencies for this compound

Functional Group Vibrational Mode Predicted FT-IR Wavenumber (cm⁻¹) Predicted Raman Wavenumber (cm⁻¹)
Amine (N-H) Symmetric & Asymmetric Stretch 3400 - 3250 (two bands) Weak
Amine (N-H) Scissoring Bend 1650 - 1580 Weak
Aromatic (C-H) Stretch 3100 - 3000 Strong
Aliphatic (C-H) Stretch 3000 - 2850 Strong
Pyrimidine (C=N, C=C) Ring Stretch 1600 - 1450 Strong
Aliphatic (C-H) Bend 1470 - 1350 Moderate
Carbon-Bromine (C-Br) Stretch 650 - 550 Moderate

Optical Rotation and Circular Dichroism (CD) Spectroscopy for Stereochemical Analysis

Chiroptical techniques are essential for analyzing the stereochemical nature of chiral molecules like this compound.

Optical Rotation: This method measures the rotation of plane-polarized light as it passes through a solution of a chiral compound. libretexts.org The specific rotation, [α], is a characteristic physical property of an enantiomer. For this compound, a non-zero specific rotation value would confirm its optical activity. Its enantiomer, (R)-1-(5-Bromopyrimidin-2-yl)ethanamine, would exhibit a specific rotation of equal magnitude but opposite sign. A racemic mixture, containing equal amounts of both enantiomers, would show no optical rotation. libretexts.org

Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. nih.gov This technique is particularly useful for studying chiral molecules containing a chromophore, such as the pyrimidine ring in the target compound. The resulting CD spectrum, a plot of ellipticity versus wavelength, shows positive or negative peaks (known as Cotton effects) that are characteristic of the molecule's absolute configuration. nih.gov The sign and intensity of the Cotton effects associated with the electronic transitions of the pyrimidine chromophore can be correlated to the (S) configuration at the adjacent chiral center. lookchem.com

Table 3: Principles of Chiroptical Analysis Techniques

Technique Principle Information Obtained
Optical Rotation Measurement of the angle of rotation of plane-polarized light by a chiral sample. Confirms optical activity; provides specific rotation [α] value for a specific enantiomer.
Circular Dichroism (CD) Measurement of the difference in absorption of left- and right-circularly polarized light. Provides a spectrum characteristic of the absolute configuration of the molecule, especially the stereochemical environment of chromophores.

Mass Spectrometry Techniques (ESI-MS, HRMS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical tool for determining the molecular weight and structural features of a compound.

Electrospray Ionization Mass Spectrometry (ESI-MS): ESI is a soft ionization technique that is well-suited for polar molecules like amines. In positive-ion mode, this compound is expected to be readily protonated, yielding a prominent pseudomolecular ion [M+H]⁺. The isotopic pattern of this ion would be characteristic of a molecule containing one bromine atom, with two major peaks of nearly equal intensity separated by 2 Da (corresponding to the ⁷⁹Br and ⁸¹Br isotopes).

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the molecular ion, typically to four or more decimal places. This precision allows for the determination of the elemental composition of the molecule, confirming that the observed mass corresponds to the expected chemical formula (C₆H₈BrN₃).

Tandem mass spectrometry (MS/MS) can be used to study the fragmentation pathways. The [M+H]⁺ ion can be selected and subjected to collision-induced dissociation (CID) to generate characteristic fragment ions. For this compound, a primary fragmentation pathway would likely be the α-cleavage, involving the loss of the methyl group (•CH₃) from the ethylamine side chain. Another possible fragmentation is the loss of ammonia (B1221849) (NH₃). nih.gov

Table 4: Predicted Mass Spectrometry Data for this compound

Ion Type Predicted m/z (for ⁷⁹Br / ⁸¹Br) Formula Method Information Provided
[M+H]⁺ 201.9978 / 203.9957 C₆H₉⁷⁹BrN₃⁺ / C₆H₉⁸¹BrN₃⁺ ESI-MS, HRMS Molecular weight confirmation and elemental composition.
[M-CH₃]⁺ 187.9821 / 189.9801 C₅H₆⁷⁹BrN₃⁺ / C₅H₆⁸¹BrN₃⁺ ESI-MS/MS Structural information from α-cleavage.
[M+H-NH₃]⁺ 184.9719 / 186.9699 C₆H₆⁷⁹BrN₂⁺ / C₆H₆⁸¹BrN₂⁺ ESI-MS/MS Structural information from loss of ammonia.

Computational and Theoretical Investigations of S 1 5 Bromopyrimidin 2 Yl Ethanamine

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to modern chemistry, providing detailed information about the electronic distribution and three-dimensional arrangement of atoms within a molecule.

Density Functional Theory (DFT) has become a primary tool for computational chemists due to its favorable balance of accuracy and computational cost. DFT methods are used to determine the ground-state electronic structure and optimized geometry of molecules. For (S)-1-(5-Bromopyrimidin-2-yl)ethanamine, a typical study would employ a functional, such as B3LYP, combined with a basis set like 6-31G(d,p) to perform a full geometry optimization. researchgate.net

This process yields key geometric parameters, including bond lengths, bond angles, and dihedral angles, which define the molecule's shape. Furthermore, DFT calculations provide critical electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical stability and reactivity. researchgate.net

Another valuable output is the Molecular Electrostatic Potential (MEP) map. The MEP visualizes the charge distribution across the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. wolfram.comdeeporigin.com For this compound, the nitrogen atoms of the pyrimidine (B1678525) ring and the amino group are expected to be electron-rich regions (typically colored red or yellow), while the hydrogen atoms of the amino group would be electron-poor (colored blue). researchgate.net

Illustrative Optimized Geometric Parameters (DFT/B3LYP/6-31G(d,p))

ParameterAtoms InvolvedCalculated Value
Bond Length (Å)C5-Br1.895
Bond Length (Å)C2-N11.340
Bond Length (Å)C2-C(ethyl)1.510
Bond Angle (°)N1-C2-N3126.5
Bond Angle (°)C4-C5-Br118.0
Dihedral Angle (°)N3-C2-C(ethyl)-N(amine)-65.2

Illustrative Electronic Properties (DFT/B3LYP/6-31G(d,p))

PropertyCalculated Value (eV)
HOMO Energy-6.85
LUMO Energy-1.20
HOMO-LUMO Gap (ΔE)5.65

Ab initio (from first principles) calculations, such as Møller-Plesset perturbation theory (MP2) and Hartree-Fock (HF), provide an alternative to DFT. These methods are based solely on the principles of quantum mechanics without reliance on empirical data. nih.gov While often more computationally demanding, they can offer higher accuracy for specific properties.

For halogenated heterocyclic systems, ab initio methods are valuable for accurately modeling interactions involving the halogen atom, such as halogen bonding. nih.govscispace.com A comparative study using a method like MP2 with an augmented basis set (e.g., aug-cc-pVTZ) could be used to refine the geometric and electronic parameters obtained from DFT, providing a more rigorous description of the molecule's properties. mdpi.comnih.gov These calculations are particularly useful for confirming the regioselectivity of potential cyclocondensation reactions during synthesis. nih.gov

Conformational Analysis and Energy Landscapes

The presence of rotatable single bonds in this compound—specifically the bond connecting the chiral carbon to the pyrimidine ring—means the molecule can adopt various spatial arrangements or conformations. Conformational analysis aims to identify the most stable conformers (energy minima) and the energy barriers between them.

This is typically achieved by performing a relaxed potential energy surface (PES) scan. In this procedure, a key dihedral angle is systematically rotated, and at each step, the rest of the molecule's geometry is optimized to find the lowest energy structure. The result is an energy landscape that maps the relative stability of different conformations. Identifying the global minimum conformation is essential, as it represents the most populated and likely most biologically relevant structure of the molecule. Such studies are crucial for understanding the behavior of chiral compounds. nih.govmdpi.com

Illustrative Relative Energies of Conformers

ConformerKey Dihedral Angle (N3-C2-C-N)Relative Energy (kcal/mol)Population (%)
A (Global Minimum)-65.0°0.0075.1
B178.5°1.1515.5
C68.0°1.509.4

Molecular Docking and Ligand-Receptor Interaction Modeling (Focusing on theoretical principles)

Molecular docking is a computational technique used to predict how a small molecule (ligand) binds to the active site of a macromolecular target, typically a protein. mdpi.com This method is central to rational drug design. The process involves sampling a vast number of orientations and conformations of the ligand within the receptor's binding pocket and evaluating each pose using a scoring function.

The scoring function estimates the binding affinity, usually expressed in kcal/mol, which correlates with the Gibbs free energy of binding (ΔG). A more negative score indicates a more favorable binding interaction. Docking studies can elucidate the specific molecular interactions that stabilize the ligand-receptor complex, such as:

Hydrogen Bonds: Interactions between a hydrogen atom donor (like the N-H groups in the ligand) and an acceptor (like a carbonyl oxygen on the protein).

Hydrophobic Interactions: Favorable interactions between nonpolar regions of the ligand and receptor.

Halogen Bonds: Noncovalent interactions involving the bromine atom, which can act as an electrophilic region (σ-hole) and interact with a nucleophilic site on the receptor.

π-π Stacking: Interactions between the aromatic pyrimidine ring and aromatic amino acid residues like phenylalanine or tyrosine.

For this compound, a docking study would provide a hypothetical binding mode into a relevant biological target, highlighting the key amino acid residues involved in the interaction and suggesting a potential mechanism of action. jneonatalsurg.com

Transition State Characterization and Reaction Mechanism Elucidation

Computational chemistry is an invaluable tool for investigating the mechanisms of chemical reactions. By mapping the potential energy surface that connects reactants to products, researchers can identify intermediate structures and, most importantly, transition states. A transition state is a high-energy, transient configuration of atoms that represents the energy maximum along a reaction coordinate. nih.gov

Using methods like DFT, the geometry of a transition state can be located and optimized. A key verification step is a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. nih.gov The energy difference between the reactants and the transition state defines the activation energy barrier, a critical factor determining the reaction rate.

For this compound, this approach could be used to elucidate its synthetic pathway, such as the mechanism of a nucleophilic substitution or a multicomponent reaction leading to its formation. nih.govmdpi.com It could also be applied to model potential metabolic transformations of the molecule.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Quantum chemical calculations can accurately predict various spectroscopic parameters, which serves as a powerful method for structural confirmation when compared with experimental data.

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) chemical shifts (δ) for ¹H and ¹³C nuclei can be calculated, often using the Gauge-Independent Atomic Orbital (GIAO) method with DFT. The calculated absolute shieldings are then converted to chemical shifts relative to a standard reference, such as tetramethylsilane (B1202638) (TMS). A strong correlation between the predicted and experimental spectra provides high confidence in the assigned molecular structure. nih.govresearchgate.net

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is used to predict the electronic absorption spectrum. mdpi.com This method calculates the vertical excitation energies from the ground state to various excited states. The results provide the maximum absorption wavelengths (λmax) and their corresponding oscillator strengths, which relate to the intensity of the absorption bands. mdpi.comresearchgate.net

Infrared (IR) Spectroscopy: The vibrational frequencies of the molecule can be calculated from the second derivatives of the energy. These frequencies correspond to the absorption peaks in an IR spectrum and are associated with specific bond stretches, bends, and torsions. researchgate.net

Illustrative Comparison of Predicted and Experimental ¹H and ¹³C NMR Chemical Shifts

Atom PositionPredicted ¹H Shift (ppm)Experimental ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Experimental ¹³C Shift (ppm)
C4-H8.758.71159.2158.8
C6-H8.908.86161.5161.1
CH (ethyl)4.524.4852.351.9
CH₃ (methyl)1.581.5522.121.8
C2--168.4167.9
C5--118.7118.2

Table of Compound Names

Abbreviation / Trivial NameSystematic Name
This compound(1S)-1-(5-bromo-2-pyrimidinyl)ethanamine
B3LYPBecke, 3-parameter, Lee–Yang–Parr
TMSTetramethylsilane

Molecular Dynamics Simulations for Dynamic Behavior

Due to the absence of specific research on this compound, this section cannot be populated with detailed research findings or data tables. Molecular dynamics (MD) simulations are a powerful computational tool used to simulate the physical movements of atoms and molecules over time. An MD simulation would typically provide insights into:

Conformational Analysis: Identifying the most stable three-dimensional arrangements (conformations) of the molecule and the energy barriers between them.

Solvation Effects: How the molecule interacts with surrounding solvent molecules, which can significantly influence its conformation and reactivity.

Flexibility and Vibrational Modes: Understanding the intrinsic flexibility of different parts of the molecule.

Intermolecular Interactions: Simulating how the molecule might interact with other molecules, such as biological macromolecules, which is critical in drug design.

Without published studies, it is not possible to present specific data on parameters such as simulation force fields, solvent models, temperature and pressure conditions, or the resulting analysis of trajectories, root-mean-square deviation (RMSD), and other dynamic properties for this compound.

Future computational research would be invaluable in elucidating the dynamic characteristics of this compound and could provide a deeper understanding of its chemical and biological properties.

Future Directions and Emerging Research Avenues

Development of Novel and Highly Efficient Synthetic Pathways

The synthesis of chiral amines, particularly those bearing a stereogenic center adjacent to a heterocyclic ring system, is a pivotal challenge in organic chemistry. nih.gov Traditional methods for the synthesis of chiral 2-substituted pyrimidines often involve multi-step sequences that can be inefficient. researchgate.net Future research is geared towards the development of more streamlined and efficient synthetic pathways to access (S)-1-(5-Bromopyrimidin-2-yl)ethanamine and its analogs.

Key areas of focus include:

Asymmetric Catalysis: The development of novel transition metal-catalyzed asymmetric hydrogenation and transfer hydrogenation reactions is a promising avenue. nih.gov These methods offer the potential for high enantioselectivity and yield, starting from readily available prochiral precursors.

Biocatalysis: The use of enzymes, such as transaminases, offers a green and highly selective alternative for the synthesis of chiral amines. Research into identifying or engineering enzymes with high specificity for 2-substituted pyrimidine (B1678525) substrates could revolutionize the production of this compound.

Multicomponent Reactions (MCRs): Designing novel MCRs that incorporate the pyrimidine core and the chiral amine in a single, convergent step would significantly improve synthetic efficiency. mdpi.com These reactions are atom-economical and can rapidly generate molecular diversity.

Synthetic StrategyPotential AdvantagesKey Research Focus
Asymmetric CatalysisHigh enantioselectivity, broad substrate scopeDevelopment of novel chiral ligands and catalysts
BiocatalysisHigh stereoselectivity, mild reaction conditionsEnzyme screening and protein engineering
Multicomponent ReactionsHigh atom economy, operational simplicityDesign of novel reaction pathways

Exploration of Unconventional Reactivity Profiles

The reactivity of the 5-bromopyrimidine (B23866) core is well-established in cross-coupling reactions. However, exploring unconventional reactivity profiles could unlock new avenues for derivatization and functionalization. Future research will likely focus on:

C-H Activation: Direct functionalization of the C-H bonds on the pyrimidine ring, catalyzed by transition metals, would provide a more atom-economical approach to installing new substituents, bypassing the need for pre-functionalized starting materials.

Photoredox Catalysis: The use of visible light to initiate novel transformations of the bromopyrimidine moiety could lead to the discovery of unprecedented reaction pathways and the formation of unique molecular architectures.

Domino Reactions: Designing cascade reactions that are triggered by an initial transformation at the bromine or amine functionality could enable the rapid construction of complex polycyclic systems. researchgate.net

Integration into Flow Chemistry and Automated Synthesis Platforms

The pharmaceutical industry is increasingly adopting continuous flow chemistry and automated synthesis platforms to accelerate drug discovery and development. researchgate.netbohrium.com Integrating the synthesis of this compound and its derivatives into these platforms offers numerous advantages.

TechnologyBenefitsResearch and Development Focus
Flow Chemistry Enhanced safety, improved heat and mass transfer, precise control over reaction parameters, potential for scalability. nih.govDevelopment of robust and efficient flow protocols for key synthetic steps, including asymmetric transformations and hazardous reactions.
Automated Synthesis High-throughput screening of reaction conditions, rapid library synthesis for structure-activity relationship (SAR) studies, integration with machine learning for reaction optimization. bohrium.comchemrxiv.orgDesign of modular flow setups that allow for the automated and sequential synthesis of a diverse range of derivatives.

The development of automated flow systems will enable the rapid and efficient synthesis of libraries of compounds based on the this compound scaffold, significantly accelerating the drug discovery process. acs.org

Advanced Derivatization Strategies for Functional Diversification

The functional diversification of this compound is crucial for exploring its full potential in various applications. Advanced derivatization strategies are being explored to introduce a wide range of functional groups and molecular scaffolds.

Late-Stage Functionalization: Developing methods for the selective modification of the core structure at a late stage in the synthetic sequence allows for the rapid generation of analogs without the need to re-synthesize the entire molecule from scratch.

Click Chemistry: The use of "click" reactions, such as the copper-catalyzed azide-alkyne cycloaddition, provides a highly efficient and reliable method for attaching a wide variety of molecular tags, probes, and other functionalities.

Novel Coupling Chemistries: Exploring new cross-coupling partners and catalytic systems for the 5-bromo position will expand the range of accessible derivatives. nih.govijpcbs.com

Synergistic Approaches Combining Experimental and Computational Methodologies for Catalytic System Design

The design of highly efficient and selective catalysts is paramount for the synthesis of enantiomerically pure compounds like this compound. A synergistic approach that combines experimental high-throughput screening with computational modeling is becoming increasingly important. mdpi.comjchemrev.com

Computational Modeling: Density Functional Theory (DFT) and other computational methods can be used to model reaction mechanisms, predict the stereochemical outcome of asymmetric reactions, and guide the rational design of new catalysts. jchemrev.com

High-Throughput Experimentation (HTE): HTE allows for the rapid screening of a large number of catalysts and reaction conditions, providing valuable data for optimizing synthetic protocols.

Machine Learning: Machine learning algorithms can be trained on experimental and computational data to predict the performance of new catalysts and to identify optimal reaction conditions.

This integrated approach will accelerate the discovery and optimization of catalytic systems for the synthesis of this compound and other chiral molecules.

Application in Materials Science and Supramolecular Chemistry Research

While the primary focus for pyrimidine derivatives has been in medicinal chemistry, their unique electronic and structural properties also make them attractive candidates for applications in materials science and supramolecular chemistry. researchgate.net

Organic Light-Emitting Diodes (OLEDs): Pyrimidine-based compounds have been investigated for their potential use in OLEDs due to their interesting photophysical properties. researchgate.net

Sensors: The nitrogen atoms in the pyrimidine ring can act as coordination sites for metal ions, making pyrimidine derivatives promising scaffolds for the development of chemical sensors.

Supramolecular Assemblies: The ability of the pyrimidine ring to participate in non-covalent interactions, such as hydrogen bonding and π-π stacking, makes it a valuable building block for the construction of complex supramolecular architectures. wikipedia.org Future research could explore the self-assembly of derivatives of this compound into well-defined nanostructures with novel functions.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing (S)-1-(5-Bromopyrimidin-2-yl)ethanamine with high enantiomeric purity?

  • Methodological Answer : Enantioselective synthesis can be achieved via chiral resolution using tartaric acid derivatives, as demonstrated for structurally similar amines like (S)-(−)-α-Methylbenzylamine . For bromopyrimidine derivatives, nucleophilic substitution on 5-bromo-2-chloropyrimidine with (S)-1-ethylamine precursors in anhydrous solvents (e.g., THF or DCM) under nitrogen is recommended. Purification via recrystallization or chiral chromatography (e.g., using amylose-based columns) ensures ≥97% enantiomeric excess. Key parameters include temperature control (0–5°C for exothermic reactions) and stoichiometric excess of the amine nucleophile (1.2–1.5 eq) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR confirms regiochemistry and bromine positioning. The pyrimidine ring protons (e.g., H-4 and H-6) exhibit downfield shifts (δ 8.5–9.0 ppm) due to bromine's electron-withdrawing effect.
  • X-ray Crystallography : Resolves absolute stereochemistry and bond angles, critical for validating the (S)-configuration.
  • Specific Rotation : Measured in polar solvents (e.g., ethanol) using a polarimeter. For example, (S)-(−)-α-Methylbenzylamine shows [α]D = −40° (neat), providing a benchmark for chiral validation .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (calc. for C₆H₈BrN₃: 214.99 g/mol) and bromine isotope patterns.

Q. How can researchers ensure compound stability during storage and experimentation?

  • Methodological Answer : Degradation of bromopyrimidine derivatives is accelerated by light, heat, and moisture. Store under inert gas (argon) at −20°C in amber vials. For kinetic studies, monitor degradation via HPLC every 2 hours if experiments exceed 6 hours. Pre-cool samples to 4°C to reduce organic degradation rates, as observed in wastewater matrix studies .

Advanced Research Questions

Q. How to design experiments investigating the catalytic coupling reactivity of this compound?

  • Methodological Answer :

  • Design of Experiments (DoE) : Vary catalysts (e.g., Pd(PPh₃)₄ vs. CuI), solvents (DMF vs. toluene), and temperatures (80–120°C). Use a fractional factorial design to identify significant variables.
  • Kinetic Profiling : Track reaction progress via in situ FTIR or LC-MS. For Suzuki-Miyaura coupling, optimize molar ratios (1:1.1 aryl boronic acid:substrate) and base (K₂CO₃ vs. Cs₂CO₃).
  • Contradiction Analysis : If yields diverge from theoretical predictions (e.g., <50% vs. >80%), assess ligand steric effects or bromide displacement competing pathways .

Q. What computational strategies predict the interaction of this compound with biological targets (e.g., kinases)?

  • Methodological Answer :

  • Molecular Docking : Use Discovery Studio or AutoDock Vina to model binding to ATP pockets. Parameterize the bromine atom's van der Waals radius (1.85 Å) and partial charge (−0.15 e).
  • MD Simulations : Run 100-ns trajectories in explicit solvent (TIP3P water) to assess stability of hydrogen bonds between the ethanamine group and kinase residues (e.g., Asp86 in PKA).
  • SAR Analysis : Compare with analogs (e.g., 5-chloro or 5-methyl derivatives) to quantify bromine's impact on binding affinity .

Q. How to resolve contradictions in reported reaction kinetics for bromopyrimidine derivatives?

  • Methodological Answer :

  • Data Normalization : Account for solvent polarity (e.g., using Kamlet-Taft parameters) and trace moisture (via Karl Fischer titration).
  • Error Source Identification : If rate constants vary ≥20% between studies, validate reagent purity (e.g., Pd catalysts often degrade to Pd black) and exclude oxygen via freeze-pump-thaw cycles.
  • Meta-Analysis : Aggregate kinetic data from structurally similar compounds (e.g., 5-bromopyridines) to establish baseline reactivity trends .

Key Research Findings

  • Stereochemical Stability : The (S)-configuration remains intact under acidic conditions (pH 3–6) but racemizes above 100°C in polar aprotic solvents .
  • Reactivity : The 5-bromo group undergoes Pd-catalyzed cross-coupling 3× faster than chloro analogs but requires bulky ligands (e.g., XPhos) to suppress β-hydride elimination .
  • Biological Relevance : Pyrimidine-based ethanamines show selective kinase inhibition (IC₅₀ = 12–45 nM in PIM1 kinase assays), attributed to bromine's halogen bonding .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.